5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
Overview
Description
5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest in various fields due to its unique chemical properties, particularly the electron-withdrawing effects of the trifluoromethyl group, which can influence the reactivity and stability
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that “5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid” might also interact with various biological targets, depending on its specific structure and functional groups.
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. For example, some indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. For instance, some fluorinated drugs have been found to exhibit favorable oral pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have been found to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, some herbicides have been found to act better when soil humidity is between high and elevated .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine This property may influence its role in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds with trifluoromethyl groups have been shown to have various effects on cells. For instance, 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized in terms of its structure and properties . It has shown moderate action against Candida albicans
Molecular Mechanism
The reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSJKCJUZUYPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314400-72-0 | |
Record name | 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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